2,3,5-Triméthylfurane

Vue d'ensemble

Description

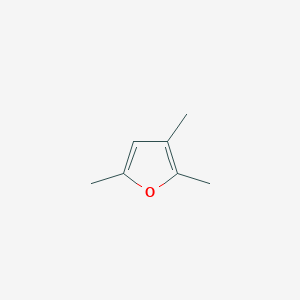

It has the molecular formula C7H10O and a molecular weight of 110.1537 g/mol . This compound is characterized by a furan ring substituted with three methyl groups at the 2, 3, and 5 positions. It is a colorless liquid with a distinct odor and is used in various chemical and industrial applications.

Applications De Recherche Scientifique

2,3,5-Trimethylfuran has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.

Industry: 2,3,5-Trimethylfuran is used in the production of fragrances, flavors, and other fine chemicals

Mécanisme D'action

Target of Action

The primary target of 2,3,5-Trimethylfuran is the germination process of seeds . It has been found to significantly reduce the germination stimulatory activity of the highly active germination promoter, 3-methyl-2H-furo[2,3-c]pyran-2-one (karrikinolide; KAR 1), another smoke-derived compound .

Mode of Action

2,3,5-Trimethylfuran interacts with its targets by inhibiting the germination process. It does this by reducing the stimulatory activity of karrikinolide, a compound known to promote seed germination . The exact molecular interactions are still under investigation.

Result of Action

The primary result of the action of 2,3,5-Trimethylfuran is the inhibition of seed germination . It significantly reduces the germination stimulatory activity of karrikinolide, thereby controlling the germination process.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 2,3,5-Trimethylfuran can be synthesized through several methods. One common approach involves the cyclization of 2,4-pentanedione with formaldehyde in the presence of an acid catalyst. The reaction proceeds through the formation of an intermediate, which undergoes cyclization to form the furan ring.

Industrial Production Methods: Industrial production of 2,3,5-Trimethylfuran typically involves the catalytic hydrogenation of 2,3,5-trimethylfuran-2-carboxylic acid. This method provides a high yield of the desired product and is suitable for large-scale production .

Analyse Des Réactions Chimiques

Types of Reactions: 2,3,5-Trimethylfuran undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form 2,3,5-trimethylfuran-2-carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction of 2,3,5-Trimethylfuran can yield 2,3,5-trimethylfuran-2-ol using reducing agents like lithium aluminum hydride.

Substitution: Electrophilic substitution reactions can occur at the furan ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Halogens, nitrating agents, and sulfonating agents under acidic or basic conditions.

Major Products Formed:

Oxidation: 2,3,5-Trimethylfuran-2-carboxylic acid.

Reduction: 2,3,5-Trimethylfuran-2-ol.

Substitution: Various substituted derivatives depending on the reagents used.

Comparaison Avec Des Composés Similaires

2,3,5-Trimethylfuran can be compared with other similar compounds, such as:

2,5-Dimethylfuran: This compound has two methyl groups at the 2 and 5 positions of the furan ring. It is used as a biofuel and has different chemical properties compared to 2,3,5-Trimethylfuran.

2,3-Dimethylfuran: With methyl groups at the 2 and 3 positions, this compound is also used in organic synthesis and has distinct reactivity.

2,4,5-Trimethylfuran: This isomer has methyl groups at the 2, 4, and 5 positions and exhibits different chemical behavior.

The uniqueness of 2,3,5-Trimethylfuran lies in its specific substitution pattern, which imparts unique chemical and physical properties, making it suitable for various specialized applications .

Activité Biologique

2,3,5-Trimethylfuran (TMF) is an organic compound known for its unique structure characterized by a furan ring with three methyl groups at positions 2, 3, and 5. With the molecular formula and a molecular weight of approximately 110.15 g/mol, TMF has garnered attention due to its potential biological activities, including antimicrobial and antifungal properties. This article explores the biological activity of TMF, supported by case studies, research findings, and data tables.

Chemical Structure and Properties

The chemical structure of 2,3,5-Trimethylfuran is essential for understanding its reactivity and biological activity. The furan ring contributes to its aromatic properties, while the methyl substitutions enhance its stability compared to other furan derivatives.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 110.15 g/mol |

| Structure | Structure |

Antimicrobial Properties

Research indicates that TMF exhibits significant antimicrobial activity against various pathogens. A study highlighted its effectiveness against Aspergillus candidus , a fungus known for producing TMF as a metabolite. This compound may serve as a biomarker for the presence or activity of this fungus in environmental samples .

Case Study: Antifungal Activity

In laboratory settings, TMF has been tested against multiple fungal strains. The results demonstrated that TMF inhibited the growth of Candida albicans and Aspergillus niger , suggesting its potential as a natural antifungal agent .

Inhibition of Seed Germination

TMF has been shown to inhibit the germination of seeds by interfering with karrikinolide's stimulatory effects. Karrikinolide is a compound that promotes seed germination in various plant species. By reducing the activity of this compound, TMF can potentially regulate plant growth and development .

The mechanism through which TMF exerts its biological effects involves interaction with specific biological targets:

- Inhibition of Germination : TMF inhibits seed germination by modulating the signaling pathways associated with karrikinolide.

- Antimicrobial Action : The exact mechanism is still under investigation; however, it is hypothesized that TMF disrupts cellular membranes or interferes with metabolic processes in microbial cells.

Applications in Research and Industry

TMF is not only significant in biological contexts but also has various applications:

- Pharmaceutical Development : Ongoing research explores TMF's potential as a pharmaceutical intermediate due to its unique chemical properties .

- Flavoring Agent : Its aromatic characteristics make it valuable in the food industry as a flavoring agent .

Comparative Analysis with Related Compounds

To understand TMF's unique position within the furan family, a comparison with structurally similar compounds is useful:

| Compound | Structure | Unique Features |

|---|---|---|

| 2-Methylfuran | One methyl group | More reactive in certain conditions |

| 3-Methylfuran | One methyl group | Similar reactivity but different degradation pathways |

| 2,5-Dimethylfuran | Two methyl groups | Different physical properties due to substitution |

| Furan | No methyl groups | Significantly more reactive due to lack of substitution |

Propriétés

IUPAC Name |

2,3,5-trimethylfuran | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10O/c1-5-4-6(2)8-7(5)3/h4H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NJXZFRUNHWKHEC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(O1)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10146923 | |

| Record name | Furan, 2,3,5-trimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10146923 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

110.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10504-04-8 | |

| Record name | 2,3,5-Trimethylfuran | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10504-04-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Furan, 2,3,5-trimethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010504048 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Furan, 2,3,5-trimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10146923 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3,5-Trimethylfuran | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029721 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the atmospheric fate of 2,3,5-trimethylfuran during nighttime?

A1: Research indicates that the reaction of 2,3,5-trimethylfuran with nitrate radicals (NO3) is its dominant removal pathway during the night. [] This reaction contributes significantly to the compound's atmospheric lifetime, which has been estimated to be between 0.5 and 55 minutes. []

Q2: How does the presence of methyl groups influence the reaction rate of furan compounds with nitrate radicals?

A2: Studies comparing the rate coefficients of furan and various methylated furans, including 2,3,5-trimethylfuran, with nitrate radicals reveal that the presence and number of methyl groups significantly impact the reaction rate. [] For instance, 2,3,5-trimethylfuran exhibits a much faster reaction rate with nitrate radicals compared to furan. [] This suggests that the methyl substituents enhance the compound's reactivity towards atmospheric nitrate radicals.

Q3: Can 2,3,5-trimethylfuran be used as a marker for bacterial growth in a diagnostic setting?

A3: Research suggests that 2,3,5-trimethylfuran, along with other volatile organic compounds, could potentially serve as a marker for the presence and growth of Mycobacterium avium subsp. paratuberculosis (MAP) in cultures. [] Specifically, the concentration levels of 2,3,5-trimethylfuran were found to be indicative of MAP cultures even before visible growth was apparent. [] This finding highlights the potential of volatile organic compound analysis, including the monitoring of 2,3,5-trimethylfuran, for early and rapid diagnosis of bacterial infections like paratuberculosis.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.